

Chemical structure of Pranoprofen-13C-d3

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Compound of Interest

Compound Name: *Pranoprofen-13C-d3*

Cat. No.: *B10830561*

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Technical Guide: Pranoprofen-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of **Pranoprofen-13C-d3**. This isotopically labeled compound is a critical tool for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen in complex biological matrices.

Core Chemical Data

Pranoprofen-13C-d3 is a stable isotope-labeled analog of Pranoprofen, where one carbon atom is replaced by its heavy isotope, ^{13}C , and three hydrogen atoms are substituted with deuterium (d3). This labeling results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.^{[1][2]}

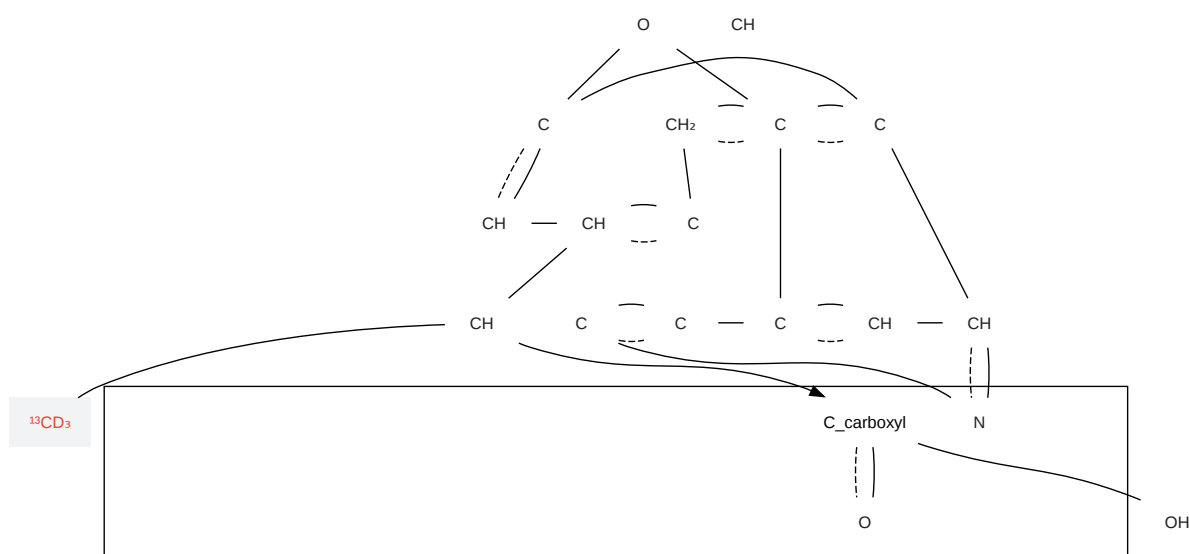
Quantitative and Structural Data Summary

The key chemical properties of **Pranoprofen-13C-d3** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Formal Name	α -methyl- ^{13}C -d ₃ -5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid	[2]
Synonyms	Pyranoprofen- ^{13}C -d ₃ , Y 8004- ^{13}C -d ₃ , 2-(5H-Chromeno[2,3-b]pyridin-7-yl)propanoic acid- ^{13}C -d ₃	[1]
Molecular Formula	C ₁₄ [^{13}C]H ₁₀ D ₃ NO ₃	
Formula Weight	259.3 g/mol	
Purity	≥99% deuterated forms (d ₁ -d ₃)	
SMILES	O=C(C(--INVALID-LINK--([2H])[2H])C1=CC=C2OC3=NC=CC=C3CC2=C1)O	
InChI Key	TVQZAMVBTVNYLA-KQORAOOSSA-N	
Primary Application	Internal standard for the quantification of pranoprofen by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).	

Chemical Structure Visualization

The diagram below illustrates the two-dimensional chemical structure of **Pranoprofen- ^{13}C -d₃**, highlighting the positions of the isotopic labels. The propionic acid side chain contains the ^{13}C atom and three deuterium atoms on the methyl group.



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2D Chemical Structure of **Pranoprofen-13C-d3**.

Experimental Protocols

Pranoprofen-13C-d3 is primarily utilized as an internal standard (IS) in quantitative analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

General Protocol for Quantification of Pranoprofen in Plasma using LC-MS/MS

This protocol provides a representative workflow for the determination of pranoprofen in human plasma.

1. Materials and Reagents:

- Analytes: Pranoprofen, **Pranoprofen-13C-d3** (Internal Standard)
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid
- Biological Matrix: Human Plasma (or other relevant biological fluid)
- Equipment: Vortex mixer, centrifuge, analytical balance, LC-MS/MS system

2. Standard Solution Preparation:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pranoprofen and **Pranoprofen-13C-d3** in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the Pranoprofen stock solution with a 50:50 mixture of ACN:water to create calibration standards.
- Internal Standard Working Solution: Prepare a fixed-concentration working solution of **Pranoprofen-13C-d3** (e.g., 50 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add a specific volume (e.g., 20 µL) of the internal standard working solution to each sample, except for blank matrix samples.
- To precipitate proteins, add 300 µL of cold acetonitrile.
- Vortex the mixture vigorously for approximately 1 minute.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic drugs like pranoprofen.
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (Example):
 - Pranoprofen: Q1 m/z 254.1 -> Q3 m/z [specific fragment ion]
 - **Pranoprofen-13C-d3**: Q1 m/z 258.1 -> Q3 m/z [corresponding fragment ion] (Note: The exact m/z values for precursor and product ions must be optimized experimentally on the specific instrument used.)

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Pranoprofen / **Pranoprofen-13C-d3**) against the concentration of the calibration standards.
- Use the regression equation from the calibration curve to determine the concentration of Pranoprofen in the unknown samples based on their measured peak area ratios.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical bioanalytical experiment using **Pranoprofen-13C-d3** as an internal standard.



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Bioanalytical workflow for Pranoprofen quantification.

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References

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